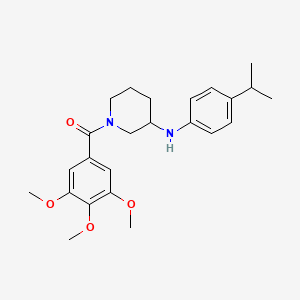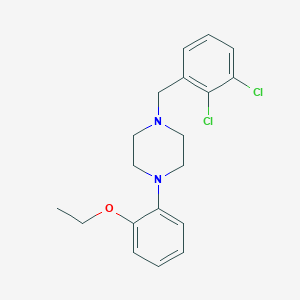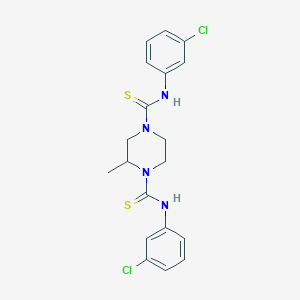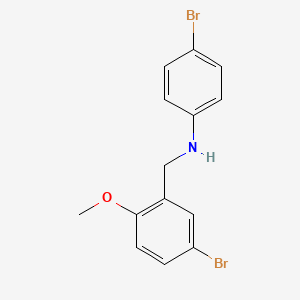
N-(4-isopropylphenyl)-1-(3,4,5-trimethoxybenzoyl)-3-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-isopropylphenyl)-1-(3,4,5-trimethoxybenzoyl)-3-piperidinamine, also known as IT-101, is a small molecule drug that has been developed for the treatment of cancer. IT-101 belongs to the class of drugs known as topoisomerase inhibitors, which are commonly used in cancer chemotherapy.
Applications De Recherche Scientifique
N-(4-isopropylphenyl)-1-(3,4,5-trimethoxybenzoyl)-3-piperidinamine has been extensively studied for its potential use in cancer chemotherapy. Several preclinical studies have shown that this compound is effective against a wide range of cancer cell lines, including breast, ovarian, lung, and colon cancer. It has also been shown to be effective against cancer stem cells, which are thought to be responsible for cancer recurrence and metastasis.
Mécanisme D'action
N-(4-isopropylphenyl)-1-(3,4,5-trimethoxybenzoyl)-3-piperidinamine works by inhibiting the activity of topoisomerase I, an enzyme that is involved in DNA replication and repair. By inhibiting topoisomerase I, this compound prevents the replication of cancer cells, leading to their death. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to decrease the expression of several genes involved in cancer cell growth and proliferation. It has also been shown to increase the expression of genes involved in apoptosis and DNA damage response. In addition, this compound has been shown to inhibit the growth of cancer cells in vivo, both as a single agent and in combination with other chemotherapy drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(4-isopropylphenyl)-1-(3,4,5-trimethoxybenzoyl)-3-piperidinamine for lab experiments is its high potency against cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell death and for developing new cancer therapies. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-(4-isopropylphenyl)-1-(3,4,5-trimethoxybenzoyl)-3-piperidinamine. One area of interest is the development of new formulations of this compound that can improve its solubility and bioavailability. Another area of interest is the development of new combination therapies that can enhance the effectiveness of this compound against cancer cells. Finally, there is a need for further preclinical and clinical studies to fully understand the potential of this compound as a cancer therapy.
Méthodes De Synthèse
The synthesis of N-(4-isopropylphenyl)-1-(3,4,5-trimethoxybenzoyl)-3-piperidinamine involves several steps, including the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(4-isopropylphenyl)piperidine to form the intermediate amide, which is subsequently treated with sodium hydride and methyl iodide to form the final product, this compound.
Propriétés
IUPAC Name |
[3-(4-propan-2-ylanilino)piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4/c1-16(2)17-8-10-19(11-9-17)25-20-7-6-12-26(15-20)24(27)18-13-21(28-3)23(30-5)22(14-18)29-4/h8-11,13-14,16,20,25H,6-7,12,15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGDXIZYPSNTML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B6097262.png)
![7-[2-(1-cyclohexen-1-yl)ethyl]-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6097267.png)
![(1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)(3-pyridinyl)methanone](/img/structure/B6097285.png)
![2,3-dimethyl-1-[(4-methyl-1-piperidinyl)acetyl]-1H-indole hydrochloride](/img/structure/B6097292.png)
![2-hydroxy-3-methoxybenzaldehyde [4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-pyrimidinyl]hydrazone](/img/structure/B6097306.png)
![3-(4-chlorophenyl)-5-(2-furyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6097311.png)
![3-{[(4-fluorophenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B6097325.png)
![2-{2-amino-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}ethanol](/img/structure/B6097328.png)
![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-2-(methylthio)acetamide](/img/structure/B6097348.png)
![2-[4-(1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B6097353.png)